molecular formula C18H38N2 B3144222 1-Tetradecylpiperazine CAS No. 54722-41-7

1-Tetradecylpiperazine

Cat. No.: B3144222
CAS No.: 54722-41-7
M. Wt: 282.5 g/mol
InChI Key: JSLGTGABAFGQEF-UHFFFAOYSA-N
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Description

1-Tetradecylpiperazine: is a piperazine derivative with the chemical formula C18H39N2 . It consists of a piperazine ring with a 14-carbon alkyl chain attached to it. This compound has garnered attention due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tetradecylpiperazine can be synthesized through several methods, including:

    Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.

    Ugi reaction: This multicomponent reaction involves the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine derivative.

    Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.

    Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-Tetradecylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-Tetradecylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-tetradecylpiperazine involves its interaction with various molecular targets and pathways. The piperazine ring can interact with biological receptors, enzymes, and other proteins, modulating their activity. The long alkyl chain can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

    1-Dodecylpiperazine: Similar structure but with a 12-carbon alkyl chain.

    1-Hexadecylpiperazine: Similar structure but with a 16-carbon alkyl chain.

    1-Octadecylpiperazine: Similar structure but with an 18-carbon alkyl chain.

Uniqueness: 1-Tetradecylpiperazine is unique due to its specific 14-carbon alkyl chain, which provides a balance between hydrophobicity and hydrophilicity. This balance can influence its solubility, bioavailability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-tetradecylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-20-17-14-19-15-18-20/h19H,2-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLGTGABAFGQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433506
Record name Piperazine, 1-tetradecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54722-41-7
Record name Piperazine, 1-tetradecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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